molecular formula C5H5ClN2 B130396 3-Chloro-6-methylpyridazine CAS No. 1121-79-5

3-Chloro-6-methylpyridazine

Cat. No. B130396
CAS RN: 1121-79-5
M. Wt: 128.56 g/mol
InChI Key: PRORLQAJNJMGAR-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpyridazine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used for the preparation of heterocyclic compounds as integrase inhibiting antiviral agents .


Synthesis Analysis

3-Chloro-6-methylpyridazine can undergo nickel catalyzed cross-coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .


Molecular Structure Analysis

The molecular formula of 3-Chloro-6-methylpyridazine is C5H5ClN2. It has an average mass of 128.560 Da and a monoisotopic mass of 128.014130 Da .


Chemical Reactions Analysis

3-Chloro-6-methylpyridazine can undergo nickel catalyzed cross-coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .


Physical And Chemical Properties Analysis

3-Chloro-6-methylpyridazine has a density of 1.2±0.1 g/cm3, a boiling point of 257.9±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a flash point of 134.7±7.4 °C and an index of refraction of 1.530 . Its molar refractivity is 32.2±0.3 cm3 .

Scientific Research Applications

Synthesis and Intermediate Uses in Pesticides and Antiviral Drugs

3-Chloro-6-methylpyridazine serves as a crucial intermediate in the synthesis of pesticides and antiviral drugs. Its synthesis involves several steps such as chlorination, substitution, and oxidation reactions, leading to its application in industrial-scale production due to the mild reaction conditions and availability of raw materials. Notably, 3-chloro-5-methylpyridazine and 3-chloro-4-methylpyridazine, which are similar compounds, have been synthesized for similar uses (Zhao, 2009); (Yang, 2012).

Development of Functionalized Pyridazines

Functionalized pyridazines, including those derived from 3-chloro-6-methylpyridazine, have been researched for various applications. A study discussed a two-step procedure for creating functionalized-3(2H)-pyridazinones from 3-chloropyridazines (Piaz et al., 1993). Additionally, research on the synthesis of 6-methoxypyridazine-3-carboxylic acid using 3-chloro-6-methylpyridazine as a starting material has been reported, highlighting its role in creating novel compounds (Ju, 2011).

Electrochemical Cross-Coupling Reactions

An efficient method for preparing aryl- and heteroarylpyridazines via nickel-catalyzed electrochemical cross-coupling reactions of 3-chloro-6-methylpyridazine with various functionalized aryl or heteroaryl halides has been studied. This method is significant for the preparation of functionalized compounds (Sengmany et al., 2007).

Inhibitor Adsorption and Corrosion Studies

The compound has also been used in studies related to corrosion inhibition. One such study examined the influence of pyridazine compounds, including derivatives of 3-chloro-6-methylpyridazine, on steel corrosion in acidic solutions. The findings indicated that certain derivatives can act as effective corrosion inhibitors (Bouklah et al., 2006).

Safety And Hazards

The safety information for 3-Chloro-6-methylpyridazine includes hazard statements such as H302, H315, H317, and H318 . Precautionary statements include P261, P264, P280, P301 + P312, P302 + P352, and P305 + P351 + P338 .

Future Directions

3-Chloro-6-methylpyridazine can undergo nickel catalyzed cross-coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines . It can also be used in the synthesis of a p38MAP kinase inhibitor with therapeutic potential in the treatment of autoimmune and inflammatory diseases . This suggests potential future directions in the development of new therapeutic agents.

properties

IUPAC Name

3-chloro-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRORLQAJNJMGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280795
Record name 3-Chloro-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-methylpyridazine

CAS RN

1121-79-5
Record name 1121-79-5
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Record name 3-Chloro-6-methylpyridazine
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Record name 3-Chloro-6-methylpyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
T Nakagome - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
… Since 3—chloro—6—methylpyridazine was oxidizedQ’G) only at the adjacent nitrogen to methyl … to those used for the characterization“) of 3—chloro—6—methylpyridazine leoxide. …
Number of citations: 9 www.jstage.jst.go.jp
V Dal Piaz, MP Giovannoni, G Ciciani - Tetrahedron letters, 1993 - Elsevier
… The homolytic substitution (Minisci-type reaction) of protonated 3-chloro-6-methylpyridazine la with … another radical, leading to the formation of diethyl 3-chloro-6-methylpyridazine-4.5-…
Number of citations: 13 www.sciencedirect.com
WG Overend, LM Turton, LF Wiggins - Journal of the Chemical Society …, 1950 - pubs.rsc.org
… cit.) to yield 3-chloro-6-methylpyridazine (VIII). Reduction of this either by hydrogen iodide … -6-pyridazone was obtained by treating 3-chloro-6-methylpyridazine with sodium methoxide in …
Number of citations: 29 pubs.rsc.org
S Sengmany, E Léonel, F Polissaint… - The Journal of …, 2007 - ACS Publications
… We particularly turned our attention to the cross-coupling reaction of 3-chloro-6-methoxypyridazine and 3-chloro-6-methylpyridazine, with a range of aryl or heteroaryl halides variously …
Number of citations: 44 pubs.acs.org
AE Mourad, DS Wise… - Journal of heterocyclic …, 1992 - Wiley Online Library
A series of imidazo[1,2‐b]pyridazines have been synthesized for antifilarial evaluation. The compounds prepared include methyl 6‐benzoylimidazo[1,2‐b]pyridazine‐2‐carbamate (12), …
Number of citations: 13 onlinelibrary.wiley.com
H Gregory, WG Overend, LF Wiggins - Journal of the Chemical Society …, 1948 - pubs.rsc.org
… been made to condense 3-chloro-6-methylpyridazine with p-… obtained by heating 3-chloro-6-methylpyridazine with sodium … in the case of the 3-chloro-6-methylpyridazine. It was found …
Number of citations: 10 pubs.rsc.org
P Dan Cook, RN Castle - Journal of Heterocyclic Chemistry, 1973 - Wiley Online Library
… Benzoyl chloride (14.0 g., 0.1 mole) was added to a cold solution of 3-chloro-6-methylpyridazine 1-oxide (7, R = CI) (20) (14.4 g., 0.1 mole) in 200 ml. of chloroform. Finely powdered …
Number of citations: 8 onlinelibrary.wiley.com
WG Overend, LF Wiggins - Journal of the Chemical Society (Resumed …, 1947 - pubs.rsc.org
… This on distillation decomposed with elimination of hydrogen chloride giving 3-chloro-6-methylpyridazine. Alternatively, the 3 : 3-dichloro-compound (VII) could be decomposed with the …
Number of citations: 62 pubs.rsc.org
BUW Maes - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
… 3-iodo-6-methyl- and 3-chloro-6-methylpyridazine (179) with … for Sonogashira coupling of 3-chloro-6-methylpyridazine with … this report; namely, 3chloro-6-methylpyridazine and 4-chloro-…
Number of citations: 2 www.sciencedirect.com
JHM Hill, JG Krause - The Journal of Organic Chemistry, 1964 - ACS Publications
… , lit.15 mp35; 3,6-dichloropyridazine (9) from cyclohexane, mp 66-68, lit.16 mp 68; 3-chloro-6-methoxypyridazine (3) from benzene, mp 90-91, lit.17 mp 90.5; 3-chloro6-methylpyridazine …
Number of citations: 15 pubs.acs.org

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